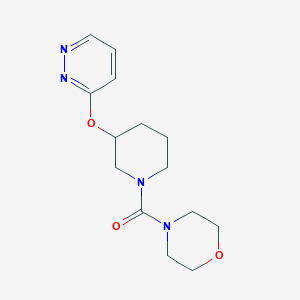

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

morpholin-4-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-2-3-12(11-18)21-13-4-1-5-15-16-13/h1,4-5,12H,2-3,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXWFLGSLAMDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is primarily studied for its potential as an anticancer agent . Its ability to induce autophagy—a cellular process that degrades and recycles cellular components—positions it as a candidate for drug development in oncology. The mechanism of action involves:

- Inhibition of the mechanistic target of rapamycin (mTOR) pathway.

- Activation of AMP-activated protein kinase (AMPK) pathways.

These pathways are crucial regulators of autophagy and influence tumor growth and survival, suggesting that this compound could be effective in cancer treatment strategies aimed at modulating autophagic processes.

Biological Studies

The compound's role in inducing autophagy has implications for various biological studies, particularly in understanding cellular homeostasis. Research indicates that this compound interacts with proteins involved in autophagic regulation, such as mTOR and AMPK. Investigating these interactions can provide insights into its pharmacological profile and guide future therapeutic applications.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex molecules in chemical research and development. Its unique structure allows for modifications that can enhance biological activity or lead to the discovery of new compounds with diverse applications.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Anticancer Activity : In vitro studies have demonstrated that this compound can significantly inhibit the growth of cancer cell lines by inducing autophagy, leading to increased apoptosis (programmed cell death) in tumor cells.

- Mechanistic Insights : Research published in scientific journals has elucidated how this compound affects key signaling pathways related to cell survival and metabolism.

- Potential for Drug Development : Ongoing investigations are focused on optimizing the compound's structure to enhance its potency and selectivity as an anticancer agent.

Mechanism of Action

The mechanism by which Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves the induction of autophagy. This process is regulated by various molecular targets and pathways, including the inhibition of mTOR (mechanistic target of rapamycin) and activation of AMPK (AMP-activated protein kinase) pathways.

Comparison with Similar Compounds

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds such as:

Morpholino Anti-sense oligos: These are used in gene knockdown studies and have a different mechanism of action compared to the compound .

Pyridazinone derivatives: These compounds also exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure and its potential as a novel autophagy inducer, which sets it apart from other similar compounds.

Biological Activity

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, a compound with the molecular formula and a molecular weight of 292.339 g/mol, has emerged as a significant focus in pharmaceutical research due to its potential biological activities, particularly in inducing autophagy and as a candidate for anticancer therapy. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is the induction of autophagy , a cellular process critical for maintaining homeostasis by degrading and recycling cellular components. This compound appears to modulate key signaling pathways:

- Inhibition of mTOR : The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Inhibition of mTOR leads to autophagy induction.

- Activation of AMPK : The AMP-activated protein kinase (AMPK) pathway is also involved in energy homeostasis and promotes autophagy in response to cellular stress.

These pathways highlight the compound's potential therapeutic roles in conditions where autophagy is disrupted, such as cancer and neurodegenerative diseases .

2.1 Anticancer Properties

Research indicates that this compound may serve as an anticancer agent due to its ability to induce autophagy. The compound has shown promise in various cancer cell lines, including:

- MCF-7 Breast Cancer Cells : Studies have demonstrated significant apoptotic effects when treated with this compound, leading to increased cell death rates .

2.2 Autophagy Induction

The compound has been identified as a novel autophagy inducer, which could be pivotal for developing therapies targeting cancer and other diseases characterized by dysfunctional autophagic processes. Its role in enhancing cellular clearance mechanisms makes it a candidate for further investigation .

3. Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their biological activities:

| Compound Name | Activity | Mechanism |

|---|---|---|

| Morpholino Anti-sense Oligos | Gene knockdown | Nucleic acid targeting |

| Pyridazinone Derivatives | Anti-inflammatory | COX inhibition |

While similar compounds exhibit diverse pharmacological activities, this compound stands out due to its specific structure and unique mechanism as an autophagy inducer .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study published in ACS Omega reported that derivatives similar to this compound activated apoptotic pathways in cancer cell lines, suggesting potential applications in cancer therapeutics .

- Another investigation highlighted the compound's effectiveness in inducing autophagy, emphasizing its role in cellular homeostasis and potential implications for drug development targeting various diseases .

5. Conclusion

This compound represents a promising avenue for research due to its biological activity centered on autophagy induction and potential anticancer properties. As further studies elucidate its mechanisms and therapeutic applications, this compound may play a crucial role in developing novel treatments for various diseases where autophagic processes are disrupted.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. A typical procedure involves reacting morpholino(1-phenylcycloprop-2-en-1-yl)methanone with phenol derivatives under catalytic conditions, followed by purification via column chromatography (e.g., silica gel with hexanes/EtOAc 4:1). Yields can vary (e.g., 53% in a reported procedure), necessitating optimization of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodology :

- NMR : For confirming connectivity of the morpholino, piperidine, and pyridazine rings.

- X-ray Diffraction (XRD) : To resolve 3D conformation, including ring puckering and dihedral angles (e.g., morpholine-piperidine dihedral angles). SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Follow guidelines from safety data sheets (SDS), including emergency procedures for spills or exposure (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can conformational analysis of the piperidine and morpholino rings be conducted?

- Methodology :

- Ring Puckering Coordinates : Use Cremer-Pople parameters to quantify non-planar distortions in the piperidine ring. For example, calculate amplitude (q) and phase angle (φ) to describe puckering modes .

- Molecular Dynamics (MD) Simulations : Compare experimental XRD data (e.g., dihedral angles like 68.00° between morpholine and pyridazine rings) with simulated conformers to assess flexibility .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Screen against protein databases (e.g., PubChem BioAssay) using software like AutoDock. Prioritize ligands with low binding energy (e.g., < -8 kcal/mol).

- MD Simulations : Validate docking poses by simulating ligand-receptor complexes over 100+ ns to assess stability and binding free energies (MM-PBSA/GBSA) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., nitro or pyrrolidinyl derivatives) to isolate pharmacophores. Reference structural analogs like (2-Chloropyridin-3-yl)(morpholino)methanone, which shows confirmed antiproliferative activity .

Q. What strategies enhance the compound’s pharmacokinetic properties for drug development?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility.

- CYP450 Metabolism Studies : Use liver microsomes to identify metabolic hotspots and modify vulnerable sites (e.g., morpholino ring).

- Co-crystallization : With target enzymes (e.g., kinases) to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.